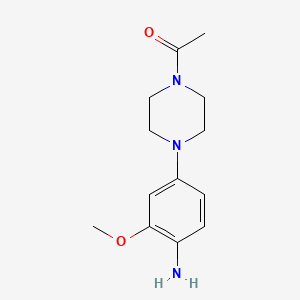

4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline

Description

Properties

IUPAC Name |

1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10(17)15-5-7-16(8-6-15)11-3-4-12(14)13(9-11)18-2/h3-4,9H,5-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCNMAFGNSFBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021426-42-5 | |

| Record name | 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021426425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(4-Amino-3-methoxyphenyl)piperazin-1-yl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-ACETYL-1-PIPERAZINYL)-2-(METHYLOXY)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23HOW335J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline?

A Comprehensive Technical Guide to 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline

Abstract: This document provides an in-depth technical examination of the chemical properties, synthesis, reactivity, and potential applications of this compound. Primarily positioned as a key intermediate in medicinal chemistry, this guide synthesizes data from established chemical databases with foundational principles of organic chemistry to offer a resource for researchers, scientists, and professionals in drug development. The discussion covers its physicochemical characteristics, a proposed synthetic workflow, spectroscopic profile, and its role as a structural motif in modern pharmacology.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone, is a substituted aniline derivative incorporating a methoxy group and an N-acetylpiperazinyl moiety.[1] This combination of functional groups imparts a unique set of properties that are highly valuable in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The piperazine ring, a common pharmacophore, is known to enhance the pharmacokinetic properties of drug candidates.[2]

Compound Identification

A clear and unambiguous identification is critical for regulatory and research purposes. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone | PubChem[1] |

| CAS Number | 1021426-42-5 | PubChem[1][3] |

| Molecular Formula | C₁₃H₁₉N₃O₂ | PubChem[1] |

| Molecular Weight | 249.31 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)OC | PubChem[1] |

| InChI Key | OJCNMAFGNSFBOO-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Computed Properties

The compound's physicochemical properties, predicted through computational models, provide insight into its behavior in various chemical and biological systems. These properties are crucial for designing synthetic routes and predicting its potential as a drug-like molecule.

| Property | Value | Source |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 249.147726857 Da | PubChem[1] |

| Topological Polar Surface Area | 58.8 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

Field Insight: The low XLogP3 value suggests moderate lipophilicity and good aqueous solubility, a desirable trait for drug candidates. The topological polar surface area (TPSA) is below the 140 Ų threshold often associated with good oral bioavailability, indicating that this molecule possesses a favorable foundational structure for further drug development.

Synthesis and Mechanistic Considerations

While specific, scaled-up manufacturing protocols for this compound are proprietary, a logical and efficient synthetic route can be devised based on established organic chemistry transformations, such as nucleophilic aromatic substitution (SNAᵣ) or Buchwald-Hartwig amination. The piperazine moiety is a versatile scaffold frequently incorporated through these methods.[2]

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a robust method for coupling an aryl halide with an amine, a cornerstone of modern medicinal chemistry for forming C-N bonds.

Reaction Scheme: 4-Bromo-2-methoxyaniline + 1-Acetylpiperazine → this compound

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP or Xantphos). Purge the flask with an inert gas (Argon or Nitrogen).

-

Reagent Addition: Add 4-bromo-2-methoxyaniline (1.0 eq), 1-acetylpiperazine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

-

Solvent: Add a dry, aprotic solvent like toluene or dioxane via cannula.

-

Reaction: Heat the mixture under reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final compound.

Causality and Expertise: The choice of a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination is deliberate. It offers high functional group tolerance and excellent yields for constructing the aryl-piperazine bond, which can be challenging via traditional SₙAr reactions due to the electron-rich nature of the aniline ring. The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final C-N bond.

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity and Spectroscopic Profile

The reactivity of this compound is governed by its primary functional groups: the aromatic primary amine, the electron-rich methoxy-substituted benzene ring, and the N-acetylpiperazine moiety.

-

Aromatic Amine (-NH₂): This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, sulfonation, and diazotization followed by Sandmeyer-type reactions. Its presence, along with the methoxy group, strongly activates the aromatic ring towards electrophilic substitution.

-

Aromatic Ring: The ring is activated at the positions ortho and para to the strongly donating amino and methoxy groups. Electrophilic aromatic substitution (e.g., halogenation, nitration) will preferentially occur at the C5 position.

-

Amide Group (-C(O)CH₃): The acetyl group's amide bond is stable under most conditions but can be hydrolyzed under harsh acidic or basic conditions to yield the corresponding deacetylated piperazine derivative.

Predicted Spectroscopic Data

While experimental spectra require laboratory analysis, the expected spectroscopic signatures can be accurately predicted based on the molecular structure.

| Spectroscopy | Expected Signature |

| ¹H NMR | - Aromatic Protons: Signals in the ~6.5-7.0 ppm range. - Piperazine Protons: Two sets of broad signals in the ~2.8-3.8 ppm range. - Methoxy Protons (-OCH₃): A sharp singlet around ~3.8 ppm. - Acetyl Protons (-COCH₃): A sharp singlet around ~2.1 ppm. - Amine Protons (-NH₂): A broad singlet that is D₂O exchangeable. |

| IR (Infrared) | - N-H Stretch (Amine): Two characteristic bands around 3300-3500 cm⁻¹. - C=O Stretch (Amide): A strong, sharp absorption band around 1640-1660 cm⁻¹. - C-O Stretch (Ether): A band around 1230-1270 cm⁻¹. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion (M⁺): A peak at m/z = 249.15. - Key Fragments: Fragmentation may occur via loss of the acetyl group (M-43), or cleavage of the piperazine ring. |

Role in Drug Discovery and Development

Substituted anilines and piperazines are privileged structures in medicinal chemistry.[2] this compound serves as a versatile building block, providing a scaffold that can be readily modified to interact with various biological targets.

-

Kinase Inhibitors: The aniline nitrogen can be used to form a hydrogen bond with the hinge region of a protein kinase, a common binding motif for many kinase inhibitors.

-

GPCR Ligands: The basic nitrogen of the piperazine ring can be protonated at physiological pH, allowing it to form ionic interactions with acidic residues (e.g., aspartate, glutamate) in G-protein coupled receptors.

-

Improving Pharmacokinetics: The N-acetylpiperazine moiety often enhances aqueous solubility and metabolic stability while providing a vector for further chemical elaboration.[4]

Caption: Role of the compound as a scaffold in a drug discovery workflow.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, aggregated information from notifications to the ECHA C&L Inventory indicates that this chemical does not meet GHS hazard criteria in a majority of reports.[1] However, as with all aniline derivatives, appropriate precautions should be taken.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Aromatic amines as a class can be toxic and may be irritants. Direct skin contact and inhalation should be avoided.[5]

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in the synthesis of high-value compounds, particularly for the pharmaceutical sector. Its combination of a reactive aniline moiety, an electron-rich aromatic system, and the pharmacologically significant N-acetylpiperazine group makes it a valuable scaffold. The predictable reactivity, favorable physicochemical properties, and robust synthetic accessibility underscore its utility for researchers and drug development professionals aiming to construct novel and effective therapeutic agents.

References

Synthesis and characterization of 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone.

An In-Depth Technical Guide to the Synthesis and Characterization of 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone, a versatile heterocyclic compound of significant interest in pharmaceutical research. The document outlines a robust, two-step synthetic pathway, beginning with the nucleophilic aromatic substitution to form the nitro-intermediate, followed by a catalytic hydrogenation to yield the target amine. Each stage is discussed with a rationale for methodological choices. A thorough characterization of the final compound using modern analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—is presented with detailed protocols and data interpretation. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: Significance in Medicinal Chemistry

1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone is a key building block in the landscape of medicinal chemistry. Its molecular architecture, featuring a substituted phenylpiperazine core, is a privileged scaffold found in numerous biologically active agents. The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability[1].

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting a range of conditions, most notably neurological disorders[2][3][4]. The primary aromatic amine and the acetylated piperazine nitrogen provide two distinct points for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Researchers utilize this scaffold in studies investigating receptor interactions and complex biological signaling pathways[2][4]. Its potential as a lead compound in drug discovery is underscored by the diverse activities of related piperazine derivatives, which include antioxidant, anxiolytic, and antidepressant effects[5], as well as roles in developing novel cancer therapeutics[6][7].

Synthetic Strategy and Rationale

The synthesis of the title compound is efficiently achieved through a two-step sequence. This strategy is designed for reliability, scalability, and high purity of the final product.

-

Step 1: N-Arylation. The synthesis commences with the formation of the intermediate, 1-[4-(3-methoxy-4-nitrophenyl)piperazin-1-yl]ethanone. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction between 1-acetylpiperazine and an activated aryl halide, such as 4-chloro-2-methoxy-1-nitrobenzene. The electron-withdrawing nitro group is essential as it activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperazine.

-

Step 2: Nitro Group Reduction. The nitro-intermediate is subsequently reduced to the target primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high chemoselectivity, clean conversion, and generally high yields. This method selectively reduces the nitro group without affecting the aromatic ring or the amide functionality.

This pathway is logical and efficient, leveraging well-established and high-yielding chemical transformations to construct the target molecule from commercially available starting materials.

Caption: Figure 1: Two-Step Synthesis Pathway

Detailed Synthesis Protocols

Step 1: Synthesis of 1-[4-(3-methoxy-4-nitrophenyl)piperazin-1-yl]ethanone

This protocol describes the nucleophilic aromatic substitution reaction to form the nitro-intermediate.

-

Materials:

-

1-Acetylpiperazine (1.0 eq)

-

4-Chloro-2-methoxy-1-nitrobenzene (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-acetylpiperazine, 4-chloro-2-methoxy-1-nitrobenzene, and potassium carbonate.

-

Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with water.

-

Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol to yield the intermediate as a solid.

-

Step 2: Synthesis of 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone

This protocol details the reduction of the nitro group to the final amine product.

-

Materials:

-

1-[4-(3-methoxy-4-nitrophenyl)piperazin-1-yl]ethanone (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Place the nitro-intermediate into a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus).

-

Add methanol or ethanol as the solvent.

-

Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a wet slurry[8].

-

Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen[9].

-

Pressurize the vessel with hydrogen gas to approximately 50 psi (or as determined by local safety protocols)[10].

-

Stir the reaction mixture vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

-

Carefully vent the excess hydrogen gas and purge the vessel again with an inert gas[11].

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent. Caution: Do not allow the catalyst on the filter paper to dry, as it can ignite in the presence of air. Quench the filter cake with water immediately after filtration[9].

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to afford 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone as a solid[10].

-

Safety Considerations for Synthesis

-

Nitroaromatic Compounds: Handle nitroaromatic starting materials with care, as they can be toxic and are often skin irritants.

-

Catalytic Hydrogenation: This process carries significant risks and must be performed with strict adherence to safety protocols[8][11].

-

Flammability: Hydrogen gas is extremely flammable[9]. Ensure the reaction is conducted in a well-ventilated area (fume hood) and away from ignition sources.

-

Pyrophoric Catalyst: Palladium on carbon can ignite spontaneously upon exposure to air, especially after use. Always handle it in an inert atmosphere or as a wet slurry and never allow the filtered catalyst to dry in the open[8][9].

-

Pressure: Use a properly rated and maintained pressure vessel. Conduct the reaction behind a blast shield[12].

-

Inerting: Thoroughly purge the reaction vessel with an inert gas before introducing hydrogen and before opening it to the atmosphere after the reaction is complete[13].

-

Structural Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Caption: Figure 2: Analytical Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The ¹H NMR spectrum provides information on the electronic environment, number, and connectivity of protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COCH₃ | ~2.1 | Singlet | 3H |

| Piperazine (-CH₂-) | ~3.0 - 3.2 | Multiplet | 4H |

| Piperazine (-CH₂-) | ~3.6 - 3.8 | Multiplet | 4H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| -NH₂ | ~4.0 (broad) | Singlet | 2H |

| Aromatic (H) | ~6.3 - 6.4 | Doublet | 1H |

| Aromatic (H) | ~6.5 | Singlet | 1H |

| Aromatic (H) | ~6.7 | Doublet | 1H |

| Table 1: Predicted ¹H NMR Spectral Data. Data is estimated based on known spectra of the title compound and related structures[14][15]. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂)[16] |

| 3050 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2800 | C-H Stretch | Aliphatic C-H (piperazine, methyl) |

| 1650 - 1620 | C=O Stretch | Tertiary Amide (-CONR₂) |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂)[17] |

| 1520 & 1450 | C=C Stretch | Aromatic Ring |

| 1280 - 1250 | C-N Stretch | Aromatic Amine[16] |

| 1250 - 1200 | C-O Stretch | Aryl Ether |

| Table 2: Characteristic IR Absorption Bands. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the molecular structure.

-

Molecular Ion (M⁺): The expected exact mass for C₁₃H₁₉N₃O₂ is 249.1477. High-resolution mass spectrometry (HRMS) should detect the [M+H]⁺ ion at m/z 250.1550[18][19].

-

Key Fragmentation Patterns: Piperazine derivatives typically show characteristic fragmentation. Expected fragments would arise from the cleavage of the piperazine ring or the loss of the acetyl group[20][21].

| m/z (charge/mass ratio) | Possible Fragment |

| 250 | [M+H]⁺ |

| 207 | [M - COCH₃]⁺ |

| 164 | [M - C₄H₇N₂O]⁺ |

| 136 | [C₇H₈NO]⁺ |

| Table 3: Predicted Mass Spectrometry Fragments. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A typical reverse-phase method would be employed.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak with a purity of ≥98% is expected for the purified compound[4][22].

Protocols for Characterization

-

NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube[15].

-

IR Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid compound with dry KBr powder and pressing it into a thin disk. Alternatively, run the sample as a thin film from a solution or use an Attenuated Total Reflectance (ATR) accessory.

-

MS Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. The sample can be introduced into the mass spectrometer via direct infusion or an LC-MS system.

-

HPLC Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

Conclusion

This guide has detailed a reliable and well-documented approach for the synthesis and comprehensive characterization of 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone. The described two-step synthesis is efficient, and the suite of analytical techniques provides a robust framework for structural verification and purity assessment. By adhering to the outlined protocols and safety precautions, researchers can confidently produce and validate this valuable chemical intermediate for applications in pharmaceutical and chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 3. National Museum of Natural History | 360 Virtual Tour [nmnh.nationalmuseum.gov.ph]

- 4. chemimpex.com [chemimpex.com]

- 5. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.wisc.edu [chem.wisc.edu]

- 9. ehs.stanford.edu [ehs.stanford.edu]

- 10. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. environmentclearance.nic.in [environmentclearance.nic.in]

- 14. 1-(4-(4-aMino-3-Methoxyphenyl)piperazin-1-yl)ethanone(1021426-42-5) 1H NMR [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. wikieducator.org [wikieducator.org]

- 18. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. preprints.org [preprints.org]

- 22. 1-[4-(4-Amino-3-methoxyphenyl)piperazin-1-yl]ethanone >98.0%(HPLC) 1g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]

Spectroscopic data analysis (NMR, IR, MS) of 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline.

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline

This guide offers a comprehensive examination of the spectroscopic data for this compound, a substituted aniline derivative of interest in medicinal chemistry and materials science. As a key building block in synthetic pathways, its unambiguous structural confirmation is paramount. This document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and methodologies. The insights herein are intended to serve as a robust resource for researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure

This compound (Molecular Formula: C₁₃H₁₉N₃O₂, Molecular Weight: 249.31 g/mol ) is a multifunctional molecule featuring a substituted aniline ring linked to an N-acetylated piperazine moiety.[1] The electronic environment of the aromatic ring is influenced by three distinct substituents: a primary amine (-NH₂), a methoxy group (-OCH₃), and the piperazinyl group. The piperazine ring itself is asymmetrically substituted with an acetyl group, rendering its structure complex and requiring a multi-technique approach for full characterization.

Caption: Molecular Structure of this compound.

Integrated Spectroscopic Analysis Workflow

A sequential and integrated workflow is essential for the definitive structural elucidation of the target molecule. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

Caption: Integrated workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework and connectivity of the molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the -NH₂ group.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H and ¹³C{¹H} experiments should be employed. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic, piperazine, methoxy, acetyl, and amine protons.

-

Aromatic Protons (3H): The three protons on the aniline ring will appear as complex multiplets in the aromatic region (approx. δ 6.0-7.0 ppm). Their specific chemical shifts are dictated by the electronic effects of the -NH₂, -OCH₃, and piperazinyl substituents. The ortho and para positions relative to the electron-donating amine and methoxy groups are expected to be shielded, resulting in upfield shifts compared to benzene (δ 7.26 ppm).[2]

-

Amine Protons (2H): A broad singlet corresponding to the -NH₂ protons is expected, typically in the range of δ 4.0-5.0 ppm in DMSO-d₆. This signal will disappear upon the addition of D₂O, confirming its identity as exchangeable protons.

-

Piperazine Protons (8H): Due to the N-acetyl group, the piperazine ring is conformationally restricted and its protons are non-equivalent. Two distinct sets of signals are anticipated. The four protons adjacent to the aniline ring (-N-Ar) are expected around δ 3.0-3.3 ppm, while the four protons adjacent to the acetyl group (-N-Ac) will be further deshielded and appear around δ 3.5-3.8 ppm.[3][4] They will likely present as complex multiplets or broad triplets.

-

Methoxy Protons (3H): A sharp singlet for the -OCH₃ group is expected around δ 3.7-3.9 ppm.[5]

-

Acetyl Protons (3H): A sharp singlet corresponding to the methyl protons of the acetyl group (-COCH₃) will be observed around δ 2.0-2.2 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.0 - 7.0 | Multiplet | 3H |

| Amine (-NH₂) | 4.0 - 5.0 (in DMSO-d₆) | Broad Singlet | 2H |

| Piperazine (-CH₂-N-Ac) | 3.5 - 3.8 | Multiplet | 4H |

| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet | 3H |

| Piperazine (-CH₂-N-Ar) | 3.0 - 3.3 | Multiplet | 4H |

| Acetyl (-COCH₃) | 2.0 - 2.2 | Singlet | 3H |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum should display 13 distinct signals, corresponding to each unique carbon atom in the molecule.

-

Aromatic Carbons (6C): Six signals are expected in the δ 100-155 ppm range. The carbons directly attached to the oxygen (-C-O) and nitrogens (-C-N) will be the most downfield shifted. Substituent effect data for substituted anilines can be used to predict their approximate positions.[6][7]

-

Piperazine Carbons (4C): The carbons of the piperazine ring will appear in the δ 40-55 ppm range. The carbons adjacent to the acetyl group are expected to be slightly downfield compared to those adjacent to the aromatic ring.[4][8]

-

Carbonyl Carbon (1C): The amide carbonyl carbon (-C=O) will show a characteristic signal in the downfield region, typically δ 168-172 ppm.

-

Methoxy Carbon (1C): The methoxy methyl carbon (-OCH₃) signal is expected around δ 55-60 ppm.

-

Acetyl Carbon (1C): The acetyl methyl carbon (-COCH₃) will appear in the upfield region, around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (-C=O) | 168 - 172 |

| Aromatic (C-O, C-N) | 140 - 155 |

| Aromatic (C-H, C-C) | 100 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

| Piperazine (-CH₂-N) | 40 - 55 |

| Acetyl Methyl (-COCH₃) | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: The spectrum can be obtained from a solid sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and speed.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal or KBr press. Place the sample on the crystal or in the pellet and collect the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is a ratio of the sample to the background.[3]

Spectral Interpretation

The IR spectrum will be dominated by absorptions corresponding to the amine, amide, ether, and aromatic functionalities.

-

N-H Stretching: Primary amines typically show two medium-intensity bands. An asymmetric stretch is expected around 3400-3500 cm⁻¹ and a symmetric stretch around 3300-3400 cm⁻¹.[9][10]

-

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine, methyl, and methoxy groups will be observed as stronger bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[11]

-

C=O Stretching: A very strong and sharp absorption band for the tertiary amide carbonyl group is a key diagnostic feature and is expected in the range of 1630-1680 cm⁻¹.[9][12]

-

N-H Bending: The scissoring vibration of the primary amine appears as a medium to strong band around 1580-1650 cm⁻¹.[9]

-

C=C Stretching: Aromatic ring stretching vibrations will produce two to three bands of variable intensity in the 1450-1600 cm⁻¹ region.[12]

-

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.[11]

-

C-N Stretching: Aliphatic and aromatic C-N stretching vibrations will result in medium to weak absorptions in the fingerprint region, typically between 1020-1250 cm⁻¹.[9]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 3500 - 3300 | Primary Amine (-NH₂) | N-H Stretch | Medium (two bands) |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Weak-Medium |

| 2960 - 2850 | Aliphatic C-H | C-H Stretch | Medium-Strong |

| 1680 - 1630 | Tertiary Amide (-CONR₂) | C=O Stretch | Strong |

| 1650 - 1580 | Primary Amine (-NH₂) | N-H Bend | Medium |

| 1600 - 1450 | Aromatic Ring | C=C Stretch | Medium-Variable |

| 1275 - 1200 | Aryl Ether (-O-CH₃) | C-O Stretch | Strong |

| 1250 - 1020 | Amine/Amide | C-N Stretch | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers crucial structural information through the analysis of its fragmentation patterns.

Experimental Protocol

-

Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method for this type of molecule, as the piperazine and aniline nitrogens are readily protonated.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).

-

Analysis: A full scan mass spectrum is acquired to determine the molecular ion. Tandem mass spectrometry (MS/MS) is then performed on the isolated molecular ion to induce fragmentation and elucidate structural features.

Data Interpretation

-

Molecular Ion: The ESI-MS spectrum in positive mode will show a prominent protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 250.15, corresponding to the molecular formula [C₁₃H₂₀N₃O₂]⁺.

-

Fragmentation Analysis: The fragmentation of piperazine derivatives is well-documented and typically involves cleavage of the bonds within or attached to the piperazine ring.[13][14] The primary fragmentation pathways for this molecule are predicted to be initiated by cleavage at the bonds alpha to the nitrogen atoms.

Caption: Proposed ESI-MS fragmentation pathways for protonated this compound.

Table 4: Predicted Major Mass Fragments

| m/z (Predicted) | Proposed Fragment | Notes |

|---|---|---|

| 250.15 | [C₁₃H₁₉N₃O₂ + H]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 208.13 | [M+H - C₂H₂O]⁺ | Loss of ketene from the acetyl group |

| 151.08 | [C₇H₉N₂O]⁺ | Aniline-methoxy-amine fragment from Ar-N bond cleavage |

| 127.09 | [C₆H₁₁N₂O]⁺ | N-acetylpiperazine fragment from Ar-N bond cleavage |

| 84.08 | [C₅H₁₀N]⁺ | Characteristic fragment from piperazine ring cleavage |

Conclusion

The collective application of NMR, IR, and MS provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the complete carbon-hydrogen framework and the specific connectivity of the atoms. IR spectroscopy confirms the presence of all key functional groups, including the primary amine, tertiary amide, and aryl ether. Finally, high-resolution mass spectrometry validates the molecular formula and, through fragmentation analysis, corroborates the structural assignments made by NMR. This integrated analytical approach ensures the structural integrity and purity of the compound, a critical requirement for its application in research and development.

References

- 1. This compound | C13H19N3O2 | CID 55232737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the primary amine in 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone.

An In-Depth Technical Guide to the Reactivity of the Primary Amine in 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone

Abstract

1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone is a pivotal intermediate in modern medicinal chemistry, frequently utilized in the synthesis of therapeutics targeting neurological disorders.[1][2] The synthetic utility of this molecule is predominantly dictated by the reactivity of its primary aromatic amine. This guide provides a comprehensive technical overview of the electronic and steric factors governing this amine's reactivity. It details the causality behind experimental choices for key transformations such as N-acylation, N-alkylation, and diazotization. Each section is supported by detailed, self-validating experimental protocols and authoritative references to ensure scientific integrity and practical applicability for professionals in drug discovery and development.

Molecular Structure and Electronic Profile

A thorough understanding of the molecule's structure is fundamental to predicting and controlling its chemical behavior. The reactivity of the primary amine is not governed in isolation but is modulated by the electronic and steric contributions of the substituents on the aromatic ring.

Chemical Structure

Systematic Name: 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone Common Synonyms: Aripiprazole Amine Intermediate Molecular Formula: C₁₃H₁₉N₃O₂ Molecular Weight: 249.31 g/mol

The molecule consists of a central piperazine ring, N-acylated at one position and N-arylated at the other. The aryl group is a 4-amino-3-methoxyphenyl moiety, which is the focus of this guide.

Analysis of Substituent Effects

The nucleophilicity of the primary amine (-NH₂) is finely tuned by two key substituents: the ortho-methoxy group (-OCH₃) and the para-acetylpiperazine group.

-

Methoxy Group (-OCH₃): This group, positioned ortho to the amine, exerts two opposing electronic effects.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the para position (where the amine is located). This effect enhances the nucleophilicity of the amine, making it more reactive towards electrophiles.[3][4][5]

-

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond.[3][4] However, for substituents in the ortho and para positions, the resonance effect typically dominates, leading to an overall activation of the ring and increased basicity of the amine compared to unsubstituted aniline.[3][5]

-

-

Acetylpiperazine Group: This substituent, located para to the amine, influences reactivity through both electronic and steric means.

-

Electronic Effect: The acetyl group on the piperazine nitrogen is an electron-withdrawing group. This effect is transmitted through the piperazine ring and the N-aryl bond, slightly reducing the electron-donating character of the overall substituent compared to a simple alkylamino group.

-

Steric Hindrance: While not directly adjacent to the primary amine, the bulk of the entire 1-acetylpiperazin-4-yl moiety can present steric challenges for incoming reagents, potentially influencing reaction rates and dictating the need for specific catalytic conditions.[6][7][8]

-

The interplay of these effects makes the primary amine a potent nucleophile, yet one whose reactivity can be selectively controlled.

Key Reactivity Pathways of the Primary Amine

The primary amine serves as a versatile synthetic handle for a variety of crucial chemical transformations. The following sections detail the most important reactions, explaining the rationale behind the chosen methodologies.

N-Acylation (Amide Bond Formation)

The reaction of the primary amine with acylating agents to form a stable amide bond is one of its most fundamental and widely used transformations.[9][10][11] This reaction is critical for introducing diverse functionalities, modifying pharmacokinetic properties, or preparing prodrugs.

Causality of Experimental Design: Direct acylation using acyl chlorides or anhydrides is highly efficient due to the high nucleophilicity of the amine. A base, such as pyridine or sodium acetate, is typically included to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.[12][13] Protecting the amine as an acetanilide can moderate its reactivity for subsequent reactions on the aromatic ring.[13]

N-Alkylation

Introducing alkyl groups to the primary amine to form secondary amines is essential for building complex molecular scaffolds. Key strategies include reductive amination and transition-metal-catalyzed alkylation.

-

Reductive Amination: This one-pot procedure involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction.[14] Causality of Experimental Design: This method is favored for its high efficiency and broad substrate scope. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often chosen because they are selective for the imine intermediate and tolerant of many functional groups.[14]

-

Alkylation with Alcohols: Sustainable methods utilizing alcohols as alkylating agents are gaining prominence. These reactions, often catalyzed by ruthenium or zinc complexes, proceed via a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde.[15][16][17][18] Causality of Experimental Design: This approach is atom-economical, producing water as the only byproduct.[15] The catalyst facilitates both the initial dehydrogenation of the alcohol and the subsequent reduction of the imine intermediate.[15]

Diazotization Reactions

Conversion of the primary aromatic amine into a diazonium salt opens a gateway to a vast array of functional group interconversions. The resulting diazonium salt is a versatile intermediate that can be substituted with halogens, cyano groups, hydroxyl groups, and more, often through Sandmeyer-type reactions.

Causality of Experimental Design: The reaction is performed in a cold, acidic solution (e.g., HCl or H₂SO₄) with sodium nitrite (NaNO₂). Low temperatures (0-5 °C) are critical to prevent the unstable diazonium salt from decomposing, particularly to the corresponding phenol.[19] The choice of acid can be important; for instance, using specific conditions can allow for the isolation of the diazonium salt.[20]

Visualized Workflows and Reactivity Summary

General Synthetic Workflow

The following diagram outlines a typical workflow for reactions involving the primary amine of the target molecule.

Caption: General experimental workflow for modifying the primary amine.

Reactivity Hub Diagram

This diagram illustrates the main synthetic pathways originating from the primary amine.

Caption: Key reactivity pathways of the primary amine.

Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point for laboratory synthesis. Researchers should optimize conditions based on the specific substrate and scale.

Table 1: Summary of Reaction Conditions

| Reaction Type | Key Reagents | Typical Solvent(s) | Temperature | Key Considerations |

| N-Acylation | Acyl chloride, Pyridine | Dichloromethane (DCM) | 0 °C to RT | Exothermic reaction; slow addition of acyl chloride is advised.[13] |

| N-Alkylation | Aldehyde, NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temperature | Ensure formation of imine before adding the reducing agent.[14] |

| Diazotization | NaNO₂, Conc. HCl | Water, Acetic Acid | 0 - 5 °C | Maintain low temperature to prevent decomposition of the diazonium salt.[20] |

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of an amide derivative using an acyl chloride.

-

Dissolution: Dissolve 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add a suitable base, such as pyridine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Reductive Amination (N-Alkylation)

This protocol details the N-alkylation of the primary amine with an aldehyde.

-

Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde (1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol.[14]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution.[14]

-

Reaction Completion: Continue stirring at room temperature for 12-24 hours until the reaction is complete.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Protocol 3: General Procedure for Diazotization and Subsequent Coupling

This protocol describes the formation of a diazonium salt and its subsequent use in a coupling reaction.

-

Amine Solution: Suspend 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq.) in cold water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature remains between 0 and 5 °C. A fine suspension of the diazonium salt should form.[20]

-

Diazotization Completion: Stir the mixture at 0-5 °C for an additional 30 minutes.

-

Coupling Reaction: In a separate flask, prepare a solution of the coupling partner (e.g., an activated aromatic compound like phenol or aniline) under appropriate conditions (often basic for phenols or neutral/acidic for anilines).

-

Addition: Slowly add the cold diazonium salt suspension to the solution of the coupling partner, maintaining the appropriate temperature and pH for the coupling reaction.

-

Isolation: After the reaction is complete, the resulting azo-coupled product often precipitates and can be collected by filtration.

-

Purification: Wash the collected solid with cold water and purify by recrystallization.

Conclusion

The primary amine of 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone is a highly versatile and reactive functional group. Its nucleophilicity, enhanced by the ortho-methoxy substituent, allows for efficient participation in a wide range of synthetically crucial reactions, including N-acylation, N-alkylation, and diazotization. A deep understanding of the electronic and steric factors at play, coupled with robust and well-designed experimental protocols, empowers researchers to effectively leverage this intermediate in the synthesis of complex and biologically active molecules. This guide provides the foundational knowledge and practical methodologies to facilitate innovation in drug discovery and development.

References

- 1. nmnh.nationalmuseum.gov.ph [nmnh.nationalmuseum.gov.ph]

- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. osti.gov [osti.gov]

- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Chapter 23: Amines - Edubirdie [edubirdie.com]

- 20. US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines - Google Patents [patents.google.com]

Topic: Potential Applications of 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline in Medicinal Chemistry

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline is a synthetic compound featuring a unique combination of pharmacophores: a substituted aniline core, a methoxy group, and an N-acetylpiperazine moiety. While direct research on this specific molecule is not extensively published, its structural components are prevalent in a wide range of clinically successful drugs. This guide synthesizes information from analogous structures and established medicinal chemistry principles to propose and explore its potential as a valuable scaffold in drug discovery. We postulate that its primary utility lies in the development of kinase inhibitors for oncology and immuno-oncology, and potentially as a modulator of G-protein coupled receptors (GPCRs) for central nervous system (CNS) disorders. This document outlines the scientific rationale, proposes potential molecular targets, and provides a comprehensive, actionable workflow for its investigation and development.

Deconstruction of a Privileged Scaffold: The Scientific Rationale

The therapeutic potential of this compound can be inferred by dissecting its core structural components, each of which is a "privileged" fragment in modern medicinal chemistry.

-

The 2-Methoxyaniline Core: The aniline ring is a cornerstone of kinase inhibitor design, often serving as a "hinge-binding" motif that anchors the molecule to the ATP-binding pocket of the target kinase. The ortho-methoxy group is critical; it modulates the basicity (pKa) of the aniline nitrogen, which can fine-tune the hinge-binding interactions. Furthermore, this group can serve as a metabolic blocker to prevent unwanted oxidation and can induce a specific torsion angle in the molecule, which may be crucial for selective binding to the target protein.

-

The N-Acetylpiperazine Moiety: This functional group is frequently employed to enhance the pharmacokinetic properties of a drug candidate. The piperazine ring is a versatile linker, while the N-acetyl group can improve aqueous solubility and reduce the basicity of the distal nitrogen, which often mitigates off-target effects, such as hERG channel inhibition. This moiety is also known to improve cell permeability and can be a key factor in achieving oral bioavailability.

Hypothesized Biological Targets and Therapeutic Areas

Based on extensive substructure analysis of existing drugs and clinical candidates, we propose two primary target classes for this scaffold.

Protein Kinase Inhibition (Oncology & Immunology)

The 2-substituted aniline is a classic pharmacophore found in numerous FDA-approved kinase inhibitors. The nitrogen atom and adjacent ring carbons can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

-

Potential Targets:

-

Bruton's Tyrosine Kinase (BTK): A key mediator of B-cell receptor signaling, crucial in B-cell malignancies. The scaffold resembles portions of BTK inhibitors where the aniline interacts with the hinge and the piperazine extends towards the solvent-exposed region.

-

Janus Kinases (JAKs): Central to cytokine signaling pathways (JAK-STAT), making them prime targets for autoimmune diseases and myeloproliferative neoplasms.

-

Epidermal Growth Factor Receptor (EGFR): A well-established target in non-small cell lung cancer. Many EGFR inhibitors utilize an aniline core for hinge binding.

-

-

Therapeutic Rationale: By targeting these kinases, derivatives of this scaffold could be developed for treating chronic lymphocytic leukemia, rheumatoid arthritis, or various solid tumors.

GPCR Modulation (Central Nervous System Disorders)

The N-acetylpiperazine moiety is a hallmark of many CNS-active drugs, particularly those targeting dopamine and serotonin receptors.

-

Potential Targets:

-

Dopamine D2 Receptor: A primary target for antipsychotic medications.

-

Serotonin 5-HT2A Receptor: A key target for atypical antipsychotics and antidepressants.

-

-

Therapeutic Rationale: The scaffold's ability to cross the blood-brain barrier (a property often conferred by the piperazine group) makes it a candidate for developing novel treatments for schizophrenia, depression, or other neurological disorders.

Proposed Research & Development Workflow

A structured, multi-stage approach is essential to validate the potential of this scaffold. The following workflow outlines a logical progression from initial computational assessment to in vitro validation.

Caption: Proposed drug discovery workflow for the scaffold.

Detailed Experimental Protocols

Protocol: Synthesis of this compound

-

Causality: A robust and scalable synthesis is the first critical step. This proposed Buchwald-Hartwig amination is a standard, high-yield method for coupling anilines and cyclic amines, chosen for its reliability and tolerance of various functional groups.

-

Step-by-Step Methodology:

-

Starting Materials: 4-Bromo-2-methoxyaniline, 1-acetylpiperazine, Palladium(II) acetate (Pd(OAc)2), Xanthphos (ligand), and Sodium tert-butoxide (NaOtBu).

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-2-methoxyaniline (1.0 eq), 1-acetylpiperazine (1.2 eq), NaOtBu (1.4 eq), Pd(OAc)2 (2 mol%), and Xanthphos (4 mol%).

-

Solvent & Conditions: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe. Heat the reaction mixture to 100 °C and stir for 12-18 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

-

Causality: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced. It is chosen for its high sensitivity, broad applicability to different kinases, and suitability for high-throughput screening (HTS).

-

Step-by-Step Methodology:

-

Materials: Target kinase (e.g., BTK), substrate (e.g., poly(Glu,Tyr) peptide), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent. Test compound serially diluted in DMSO.

-

Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing the kinase and substrate in reaction buffer.

-

Compound Addition: Add 100 nL of the serially diluted test compound via acoustic dispensing. Add DMSO for control wells.

-

Initiation: Add 5 µL of ATP solution to initiate the reaction. Incubate at room temperature for 1 hour.

-

Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation and Interpretation

Quantitative data from screening and profiling should be organized for clarity and comparative analysis.

Table 1: Hypothetical In Silico ADMET Profile

| Property | Predicted Value | Interpretation |

| Molecular Weight | 249.31 g/mol [1] | Compliant with Lipinski's Rule of 5 (<500) |

| cLogP | 1.8 | Good balance of solubility and permeability |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule of 5 (<5) |

| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule of 5 (<10) |

| Blood-Brain Barrier | High | Potential for CNS applications |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity |

Table 2: Hypothetical Kinase Screening Results (IC50 in nM)

| Compound ID | Target Kinase (BTK) | Off-Target Kinase (SRC) | Selectivity Index (SRC/BTK) |

| Scaffold-001 | 850 | >10,000 | >11.8 |

| SAR-005 (R=F) | 120 | 8,500 | 70.8 |

| Lead-009 (R=CN) | 15 | >10,000 | >667 |

-

Interpretation: The initial scaffold shows modest activity. Structure-Activity Relationship (SAR) exploration, such as adding a cyano group (Lead-009), dramatically improves potency and selectivity, guiding the next round of chemical synthesis.

Proposed Mechanism of Action & Visualization

We hypothesize the compound binds to the ATP pocket of a target kinase, with the aniline nitrogen forming a key hydrogen bond to the hinge region.

Caption: Hypothesized binding mode in a kinase ATP pocket.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. Its constituent parts are well-validated in numerous approved drugs, suggesting a favorable toxicological and pharmacokinetic profile. The immediate path forward involves the synthesis of a small, focused library of analogs to probe the structure-activity relationships around the aniline ring and the acetylpiperazine moiety. Positive results from in vitro kinase panels would warrant progression to cellular assays to confirm on-target activity and subsequent lead optimization to develop a clinical candidate. The versatility of this scaffold, combined with a logical and efficient development workflow, positions it as a high-potential asset for any medicinal chemistry program.

References

A Comprehensive Technical Guide to the Synthesis of 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone

This guide provides an in-depth exploration of the synthetic methodologies for preparing 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone, a key intermediate in contemporary pharmaceutical research and development.[1][2][3] Valued for its role as a versatile building block, this compound is particularly significant in the synthesis of therapeutics targeting neurological disorders.[1][2][3] This document is intended for researchers, chemists, and professionals in the field of drug development, offering a detailed examination of the synthetic pathways, mechanistic underpinnings, and practical laboratory procedures.

Introduction to the Target Molecule

1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone possesses a unique molecular architecture, incorporating a piperazine ring, an acetyl moiety, and a substituted aniline. This distinct combination of functional groups makes it an invaluable scaffold in medicinal chemistry, allowing for diverse downstream chemical modifications to modulate biological activity.[1] The strategic placement of the amino and methoxy groups on the phenyl ring further enhances its utility in creating complex molecular entities.

Strategic Overview of the Synthesis

The most logical and widely applicable synthetic route to 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone is a convergent two-step process. This strategy is predicated on the initial formation of a nitro-aromatic intermediate, followed by a selective reduction of the nitro group to the desired primary amine. This approach is advantageous as it utilizes readily available starting materials and employs robust and well-characterized chemical transformations.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic strategy for 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone.

Part 1: Synthesis of the Nitro-Aromatic Intermediate

The initial and crucial step in this synthesis is the formation of the carbon-nitrogen bond between the piperazine ring and the substituted phenyl ring. This is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Rationale

The SNAr reaction is facilitated by the presence of a strong electron-withdrawing group, in this case, the nitro group (-NO2), positioned para to the leaving group (fluorine). The nitro group powerfully activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

The reaction proceeds as follows:

-

Nucleophilic Attack: The secondary amine of 1-acetylpiperazine acts as the nucleophile, attacking the carbon atom bearing the fluorine atom on the 4-fluoro-2-methoxy-1-nitrobenzene ring.

-

Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group.

-

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the desired N-arylated piperazine product.

Detailed Experimental Protocol: Synthesis of 1-Acetyl-4-(3-methoxy-4-nitrophenyl)piperazine

This protocol is adapted from a similar synthesis of 1-acetyl-4-(3-methyl-4-nitrophenyl)piperazine.[4]

Materials:

-

1-Acetylpiperazine

-

4-Fluoro-2-methoxy-1-nitrobenzene

-

Sodium Carbonate (Na2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Sodium sulfate (Na2SO4), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-acetylpiperazine (1.0 eq), 4-fluoro-2-methoxy-1-nitrobenzene (1.05 eq), and anhydrous sodium carbonate (1.2 eq).

-

Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to 100 °C and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure 1-acetyl-4-(3-methoxy-4-nitrophenyl)piperazine.

Characterization Data for the Intermediate (Predicted): While specific experimental data for 1-acetyl-4-(3-methoxy-4-nitrophenyl)piperazine is not readily available in the searched literature, analogous compounds suggest the following expected characteristics:

-

Appearance: A yellow or orange solid.

-

1H NMR: Expect signals for the acetyl methyl group (~2.1 ppm), the piperazine protons (complex multiplets between 3.0-4.0 ppm), the methoxy group (~3.9 ppm), and the aromatic protons (in the range of 7.0-8.0 ppm).

-

13C NMR: Expect signals for the acetyl methyl and carbonyl carbons, the piperazine carbons, the methoxy carbon, and the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

Part 2: Selective Reduction of the Nitro Group

The final step in the synthesis is the selective reduction of the aromatic nitro group to a primary amine. This transformation must be performed under conditions that do not affect the acetyl group or the piperazine ring. Catalytic hydrogenation is the method of choice for this purpose due to its high chemoselectivity and clean reaction profile.

Mechanistic Considerations

Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The reaction occurs on the surface of the catalyst:

-

Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the palladium catalyst.

-

Hydrogenolysis: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.

-

Desorption: The final product, 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone, desorbs from the catalyst surface.

The use of Pd/C is advantageous as it generally does not reduce the amide functionality of the acetyl group under standard hydrogenation conditions.

Detailed Experimental Protocol: Synthesis of 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone

The following is a general procedure for the catalytic hydrogenation of an aromatic nitro compound. Optimal conditions such as hydrogen pressure, temperature, and reaction time may need to be determined empirically for this specific substrate.

Materials:

-

1-Acetyl-4-(3-methoxy-4-nitrophenyl)piperazine

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2)

-

Celite or a similar filter aid

Procedure:

-

Dissolve 1-acetyl-4-(3-methoxy-4-nitrophenyl)piperazine (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone.

Data Summary and Characterization

The physical and spectroscopic data for the final product are crucial for confirming its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C13H19N3O2 | [1][5] |

| Molecular Weight | 249.31 g/mol | [1][5] |

| Appearance | Violet red solid | [1] |

| Melting Point | 131 - 135 °C | [1][5] |

| Purity (HPLC) | ≥ 96% | [1] |

Spectroscopic Data:

-

1H NMR Spectrum: While detailed assignments are not available in the searched literature, a 1H NMR spectrum for 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone is available for reference.[6] The expected signals would include:

-

A singlet for the acetyl methyl protons.

-

Multiplets for the piperazine ring protons.

-

A singlet for the methoxy protons.

-

Signals for the aromatic protons, with characteristic splitting patterns for the substituted benzene ring.

-

A broad singlet for the amino (-NH2) protons.

-

Conclusion

The synthesis of 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone is a well-defined process that can be reliably executed in a laboratory setting. The two-step approach, involving a nucleophilic aromatic substitution followed by a selective catalytic hydrogenation, offers a robust and efficient pathway to this valuable pharmaceutical intermediate. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important compound, thereby facilitating further advancements in drug discovery and development.

References

- 1. 1-(4-(4-aMino-3-Methoxyphenyl)piperazin-1-yl)ethanone(1021426-42-5) 1H NMR spectrum [chemicalbook.com]

- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 3. National Museum of Natural History | 360 Virtual Tour [nmnh.nationalmuseum.gov.ph]

- 4. digibuo.uniovi.es [digibuo.uniovi.es]

- 5. 1-(4-(4-aMino-3-Methoxyphenyl)piperazin-1-yl)ethanone Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. rsc.org [rsc.org]

A Technical Guide to the Chemical Stability and Storage of 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline

Introduction

4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline, a substituted phenylpiperazine derivative, represents a class of compounds with significant interest in medicinal chemistry and drug discovery. The integrity and purity of such molecules are paramount for reproducible research and the development of safe and efficacious therapeutics. This guide provides an in-depth analysis of the chemical stability of this compound, outlining potential degradation pathways and offering evidence-based recommendations for its proper storage and handling. As with many complex organic molecules, understanding the intrinsic stability is a critical determinant of its shelf-life, formulation viability, and ultimately, its therapeutic efficacy and safety.[1] This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Chemical Profile and Inherent Stability Considerations

The structure of this compound incorporates several functional groups that influence its chemical reactivity and stability. The primary amino group on the aniline ring, the methoxy substituent, and the acetylated piperazine moiety each contribute to the molecule's overall properties.

| Property | Value | Source |

| IUPAC Name | 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone | [2] |

| Molecular Formula | C13H19N3O2 | [2][3] |

| Molecular Weight | 249.31 g/mol | [2] |

| CAS Number | 1021426-42-5 | [3] |